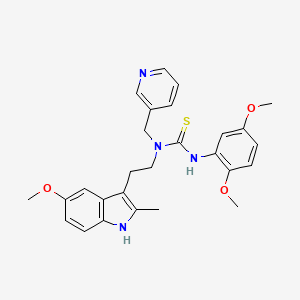

3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4O3S and its molecular weight is 490.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, displaying a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Structural Characteristics

This compound can be synthesized through a multi-step process involving the reaction of appropriate thiourea precursors with substituted phenolic and indole derivatives. The presence of methoxy groups and a pyridine moiety plays a crucial role in enhancing its biological activity.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, indicating potent activity . The mechanism of action often involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Pancreatic Cancer | 3 - 14 | Cytotoxic |

| Prostate Cancer | 5 - 12 | Cytotoxic |

| Breast Cancer | 4 - 10 | Cytotoxic |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives have demonstrated effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 10 | Antibacterial |

| Escherichia coli | < 15 | Antibacterial |

| Candida albicans | < 20 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds is supported by studies showing their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For instance, some derivatives have demonstrated IC50 values for anti-inflammatory activity ranging from 46.29 to 100.60 µg/mL .

Case Studies

Several case studies highlight the biological activity of thiourea derivatives similar to the compound :

- Anticancer Study : A series of thiourea derivatives were tested against human leukemia cell lines, showing IC50 values as low as 1.50 µM. The study concluded that structural modifications significantly influenced their cytotoxic effects .

- Antimicrobial Evaluation : A study assessed various thiourea derivatives against pathogenic bacteria and fungi, revealing that compounds with specific substitutions exhibited enhanced antimicrobial efficacy .

- Anti-inflammatory Research : Research utilizing the bovine serum albumin denaturation method showed that certain thiourea derivatives could effectively inhibit inflammation-related processes, further validating their therapeutic potential .

Scientific Research Applications

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly in anticancer and neuroprotective therapies. This article explores its applications, synthesis, and biological activities based on a review of available literature.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Leukemia (HL-60)

For instance, one study reported that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that the compound may exert protective effects against oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a pivotal role in neuronal degeneration .

Antimicrobial Properties

Preliminary investigations also suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and eventual cell death.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against a panel of cancer cell lines. The results showed that one derivative had over 90% inhibition in MCF-7 cells at a concentration of 10−5M. This highlights the potential for developing targeted therapies based on this scaffold .

Case Study 2: Neuroprotective Mechanism

A separate investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced cell death. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability by approximately 70% compared to untreated controls . This suggests potential therapeutic avenues for neurodegenerative diseases.

Summary Table of Applications

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3S/c1-18-22(23-14-20(32-2)7-9-24(23)29-18)11-13-31(17-19-6-5-12-28-16-19)27(35)30-25-15-21(33-3)8-10-26(25)34-4/h5-10,12,14-16,29H,11,13,17H2,1-4H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIZECKGKHLGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.